molecular formula C30H17D9F4N6O5 B606298 BMT-052 CAS No. 1628720-84-2

BMT-052

Katalognummer B606298
CAS-Nummer: 1628720-84-2
Molekulargewicht: 635.6235
InChI-Schlüssel: RIVZWIZZJKKNQV-FZGWONOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMT-052 is a potent and selective Pan-genotypic HCV NS5B Polymerase Inhibitor (EC50 = 7 nM). The key challenge of poor metabolic stability was overcome by strategic incorporation of deuterium at potential metabolic soft spots. BMT-052 is structurally close to BMS-986139. BMT-052 expressed potent, pan-genotype HCV inhibition, a PK profile predictive of QD dosing in humans and improved physiochemical properties compared to BMS-986139. Empirically, in this context we have shown the ability of deuterium to reduced metabolic rates in LMs as evident by the longer recorded half-lives.

Wissenschaftliche Forschungsanwendungen

BMT in Obesity Research

  • BMT decreases HFD-induced weight gain : Bone marrow transplantation (BMT) in mice demonstrated a significant reduction in high-fat diet (HFD)-induced obesity, characterized by reduced fat and lean mass. Notably, BMT-treated mice had a decreased number of preadipocytes and macrophages in adipose tissue, along with reduced pancreatic weight and plasma insulin levels. These findings highlight alterations in adipose tissue cell composition and decreased pancreatic insulin secretion post-BMT, important considerations in interpreting experimental BMT outcomes in metabolic studies (Katiraei et al., 2017).

BMT-052 as a Pan-genotypic HCV NS5B Polymerase Inhibitor

  • Discovery of BMT-052 : BMT-052, identified as a pan-genotypic hepatitis C virus NS5B polymerase primer grip inhibitor, emerged from structure-activity analyses in furo[2,3-b]pyridines. The challenge of poor metabolic stability was addressed by strategically incorporating deuterium. BMT-052 represents a potential clinical candidate with an improved preclinical profile (Parcella et al., 2017).

BMT for Understanding Macrophage Roles in Atherosclerosis

  • BMT in studying macrophages in atherosclerosis : BMT technology is a well-established tool for exploring the roles of bone marrow-derived cells, especially monocytes and macrophages, in atherosclerosis. This approach has unveiled insights into genes controlling reverse cholesterol transport, leukocyte development, and activation. BMT's utility extends to understanding inflammatory mechanisms in obesity and insulin resistance, contributing significantly to metabolic syndrome research (Aparicio-Vergara et al., 2012).

BMT in Acute Myocardial Infarction Treatment

  • BMT for acute myocardial infarction : A study showed that intracoronary autologous BMT is a feasible treatment for acute myocardial infarction (AMI). Patients receiving BMT showed enhanced left ventricular ejection fraction, stabilized left ventricular dimensions, and improved myocardial perfusion. These results suggest BMT as a practical and beneficial approach in AMI treatment (Ge et al., 2006).

Eigenschaften

CAS-Nummer

1628720-84-2

Produktname

BMT-052

Molekularformel

C30H17D9F4N6O5

Molekulargewicht

635.6235

IUPAC-Name

5-(5-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl-1,1,1,3,3,3-d6)carbamoyl)-6-(methoxy-d3)pyridin-3-yl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C30H26F4N6O5/c1-29(2,28-37-14-44-40-28)39-24(41)20-11-16(13-36-26(20)43-4)18-12-19-22(25(42)35-3)23(15-5-7-17(31)8-6-15)45-27(19)38-21(18)9-10-30(32,33)34/h5-8,11-14H,9-10H2,1-4H3,(H,35,42)(H,39,41)/i1D3,2D3,4D3

InChI-Schlüssel

RIVZWIZZJKKNQV-FZGWONOOSA-N

SMILES

O=C(NC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C1=NOC=N1)C2=C(OC([2H])([2H])[2H])N=CC(C3=C(CCC(F)(F)F)N=C(OC(C4=CC=C(F)C=C4)=C5C(NC)=O)C5=C3)=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMT-052;  BMT 052;  BMT052.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMT-052
Reactant of Route 2
Reactant of Route 2
BMT-052
Reactant of Route 3
Reactant of Route 3
BMT-052
Reactant of Route 4
Reactant of Route 4
BMT-052
Reactant of Route 5
Reactant of Route 5
BMT-052
Reactant of Route 6
Reactant of Route 6
BMT-052

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.